

An In-depth Technical Guide to Diethylumbelliferyl Phosphate (CAS 897-83-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylumbelliferyl phosphate*

Cat. No.: *B1607321*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylumbelliferyl phosphate (DEUP), with CAS number 897-83-6, is a potent organophosphate inhibitor of cholesterol esterase. This technical guide provides a comprehensive overview of its chemical and physical properties, its primary application in the inhibition of steroidogenesis, and detailed experimental protocols for its use in research settings. While structurally related to fluorogenic phosphatase substrates, current literature does not support the use of DEUP in phosphatase activity assays. Instead, its utility lies in the study of cholesterol metabolism and steroid hormone biosynthesis. This document serves as a detailed resource for researchers utilizing DEUP in their experimental workflows.

Chemical and Physical Properties

Diethylumbelliferyl phosphate, also known as DEUP or UBP, is a derivative of umbelliferone. Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	897-83-6	[1] [2]
Molecular Formula	C ₁₄ H ₁₇ O ₆ P	[1] [2]
Molecular Weight	312.25 g/mol	[1] [2]
Appearance	Colorless to yellow oil	[1]
Purity	≥98% (HPLC)	[1] [2]
Solubility	DMSO: >5 mg/mL	[1]
Storage Temperature	-20°C	[1]
SMILES String	CCOP(=O) (OCC)Oc1ccc2C(C)=CC(=O)O c2c1	[1]
InChI Key	GHGRYKAFUNNHBG- UHFFFAOYSA-N	[1]

Primary Application: Inhibition of Steroidogenesis

DEUP is a selective and potent inhibitor of cholesterol esterase, an enzyme crucial for the hydrolysis of cholesterol esters to free cholesterol.[\[3\]](#) This inhibitory action effectively disrupts steroidogenesis by blocking the transport of cholesterol into the mitochondria, which is the rate-limiting step in the production of steroid hormones.[\[3\]](#)

Mechanism of Action

The primary mechanism of DEUP's inhibitory effect on steroidogenesis involves the disruption of the cyclic AMP (cAMP) signaling pathway, which is essential for the hormonal stimulation of steroid production. Specifically, DEUP has been shown to block the cAMP-stimulated mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein.[\[3\]](#) The StAR protein is a critical component in the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic step of steroidogenesis occurs.[\[2\]](#)[\[4\]](#) By inhibiting the accumulation of StAR protein, DEUP effectively halts the initial and rate-limiting step of steroid hormone synthesis.

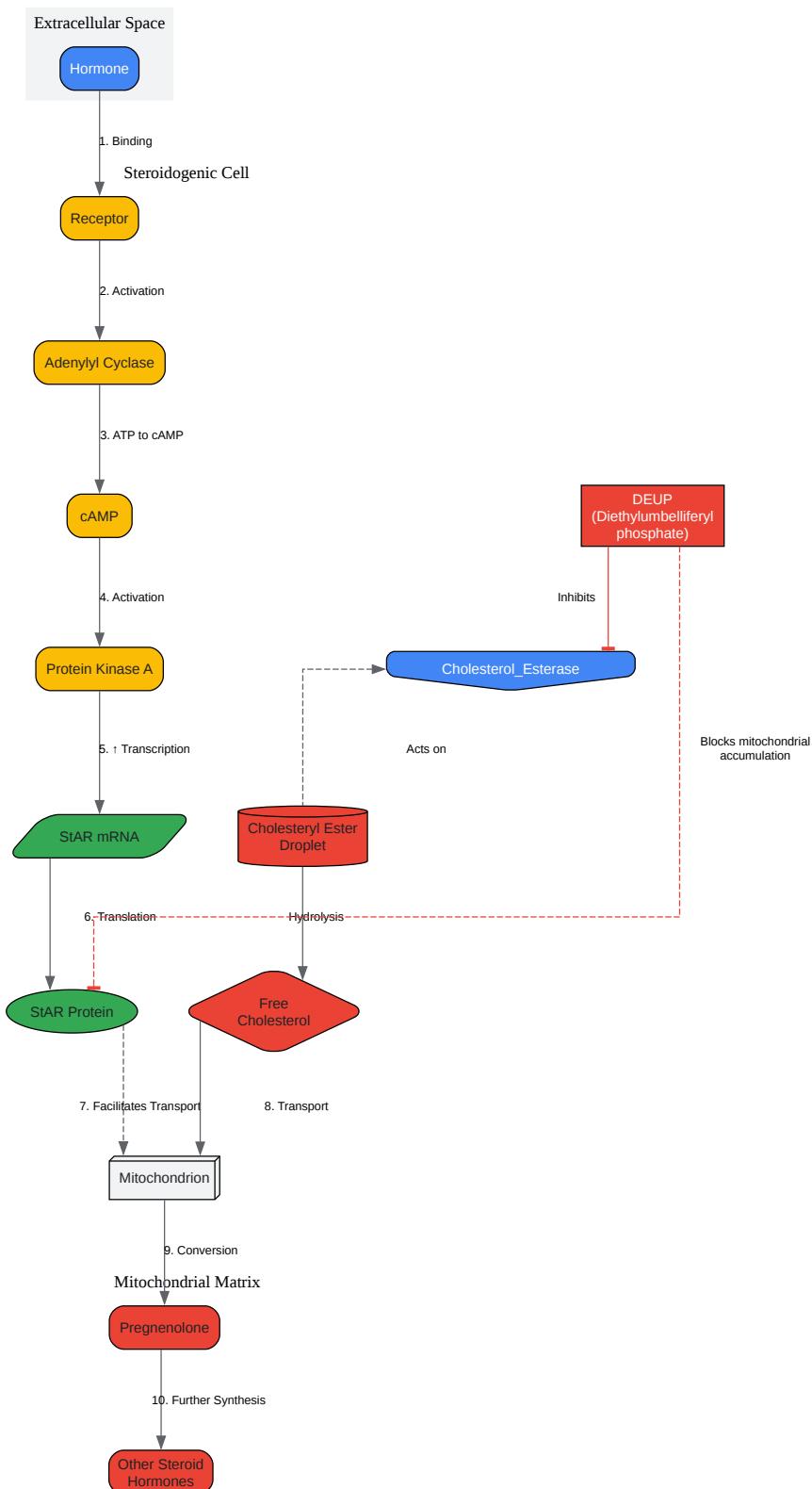
Quantitative Inhibition Data

Parameter	Value	Cell Line/System	Reference
IC ₅₀ (Cholesterol Esterase Inhibition)	11.6 μ M	In vitro	[1]

Signaling Pathways and Experimental Workflows

The Steroidogenesis Pathway and the Role of DEUP

The synthesis of steroid hormones begins with the transport of cholesterol into the mitochondria, a process facilitated by the StAR protein. Inside the mitochondria, cholesterol is converted to pregnenolone, the precursor for all other steroid hormones. DEUP intervenes at the initial stage by preventing the StAR-mediated transport of cholesterol, thereby inhibiting the entire downstream pathway.



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Figure 1: Simplified signaling pathway of steroidogenesis and points of inhibition by DEUP.

Experimental Workflow: Cholesterol Esterase Inhibition Assay

A common method to determine the inhibitory effect of a compound on cholesterol esterase is to use a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB), which releases a colored product upon enzymatic cleavage. The activity of the enzyme is measured spectrophotometrically in the presence and absence of the inhibitor.

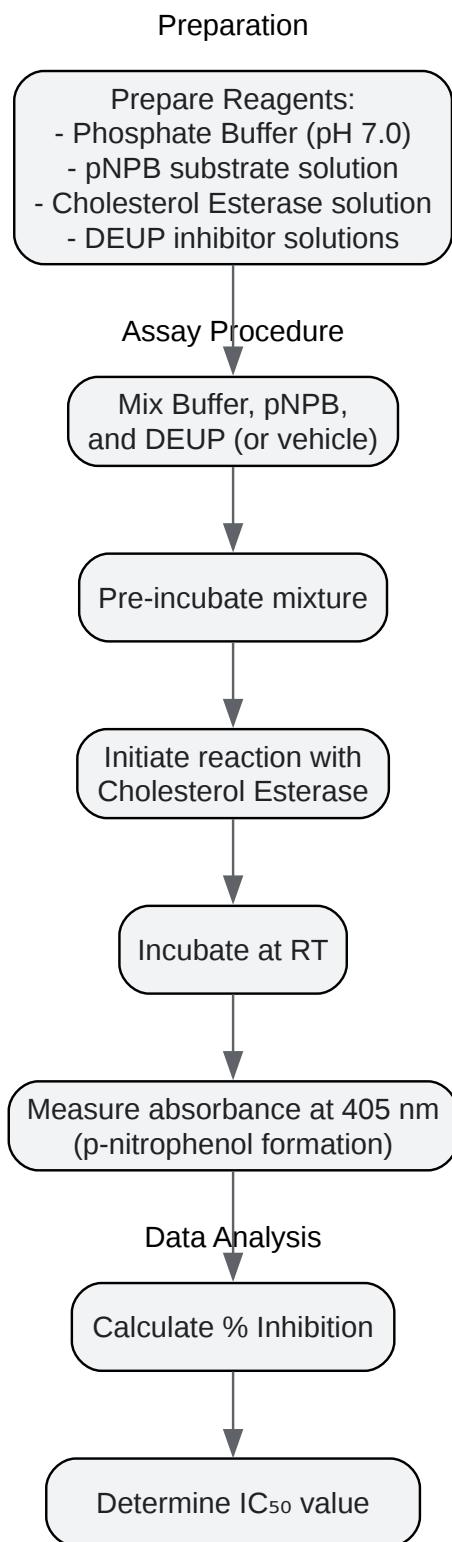
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Figure 2: General workflow for a cholesterol esterase inhibition assay.

Detailed Experimental Protocols

In Vitro Cholesterol Esterase Inhibition Assay

This protocol is adapted from general colorimetric assays for cholesterol esterase inhibition and is suitable for determining the IC₅₀ of DEUP.[\[5\]](#)[\[6\]](#)

Materials:

- Porcine pancreatic cholesterol esterase
- p-Nitrophenyl butyrate (pNPB)
- **Diethylumbelliferyl phosphate** (DEUP)
- Sodium phosphate buffer (100 mM, pH 7.0)
- Acetonitrile
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of porcine cholesterol esterase (e.g., 1 mg/mL) in 100 mM sodium phosphate buffer (pH 7.0).
 - Prepare a stock solution of pNPB (e.g., 20 mM) in acetonitrile.
 - Prepare a stock solution of DEUP (e.g., 10 mM) in DMSO. Serially dilute the DEUP stock solution to obtain a range of concentrations for IC₅₀ determination.
- Assay Setup (per well):
 - Add 140 µL of 100 mM sodium phosphate buffer (pH 7.0) to each well of a 96-well plate.

- Add 20 µL of the DEUP solution at various concentrations (or DMSO as a vehicle control).
- Add 20 µL of the pNPB solution.
- Mix gently and pre-incubate the plate at 37°C for 10 minutes.
- Enzyme Reaction:
 - Initiate the reaction by adding 20 µL of the cholesterol esterase solution to each well.
 - Immediately measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (V) for each concentration of DEUP by determining the slope of the linear portion of the absorbance vs. time curve.
 - Calculate the percentage of inhibition for each DEUP concentration using the following formula: % Inhibition = $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$
 - Plot the % inhibition against the logarithm of the DEUP concentration and determine the IC₅₀ value from the resulting dose-response curve.

Inhibition of Steroidogenesis in MA-10 Leydig Cells

This protocol describes a cell-based assay to measure the effect of DEUP on steroid production, adapted from studies on MA-10 cells.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- MA-10 mouse Leydig tumor cells
- Cell culture medium (e.g., Waymouth's MB 752/1 supplemented with 15% horse serum)
- Human chorionic gonadotropin (hCG) or 8-Bromo-cAMP (8-Br-cAMP)
- **Diethylumbelliferyl phosphate** (DEUP)

- Progesterone ELISA kit or radioimmunoassay (RIA) kit
- Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibody against StAR protein, secondary antibody, and detection reagents)

Procedure:

- Cell Culture and Treatment:
 - Culture MA-10 cells in appropriate culture dishes until they reach a suitable confluence (e.g., 70-80%).
 - Pre-incubate the cells with various concentrations of DEUP (e.g., 1 μ M to 50 μ M) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
 - Stimulate steroidogenesis by adding a stimulating agent such as hCG (e.g., 20 ng/mL) or 8-Br-cAMP (e.g., 0.1 mM) to the culture medium.
 - Incubate the cells for a further period (e.g., 2-4 hours).
- Measurement of Progesterone Production:
 - Collect the culture medium from each well.
 - Measure the concentration of progesterone in the medium using a commercially available ELISA or RIA kit according to the manufacturer's instructions.
- Analysis of StAR Protein Levels (Western Blot):
 - After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
 - Determine the protein concentration of the cell lysates.
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

- Block the membrane and then incubate with a primary antibody specific for the StAR protein.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescence detection system and quantify the band intensities.

- Data Analysis:
 - Compare the levels of progesterone production and StAR protein in DEUP-treated cells to the stimulated control cells to determine the inhibitory effect of DEUP.

Safety Information

DEUP is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Diethylumbelliferyl phosphate (CAS 897-83-6) is a valuable research tool for studying cholesterol metabolism and steroidogenesis. Its specific and potent inhibition of cholesterol esterase provides a means to investigate the intricate pathways of steroid hormone synthesis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in endocrinology, cell biology, and related fields. It is important to note the distinction between DEUP and its umbelliferone-based relatives that are used as fluorogenic substrates for phosphatases, as the primary and documented application of DEUP lies in its inhibitory effects on cholesterol processing.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Diethylumbelliferyl Phosphate (CAS 897-83-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1607321#diethylumbelliferyl-phosphate-cas-number-897-83-6>

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